(5Z)-2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Overview
Description
(5Z)-2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with 2-bromo-1,3-thiazole to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating under reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidinone or thiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(5Z)-2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-imino-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one: This compound is unique due to its specific combination of structural features.
Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.
Pyrazoles: Pyrazole derivatives are widely studied for their pharmacological properties.
Thiazoles: Thiazole-containing compounds are important in medicinal chemistry for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Properties
IUPAC Name |
(5Z)-2-imino-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS2/c17-15-21(16-18-6-7-23-16)14(22)12(24-15)8-11-9-19-20-13(11)10-4-2-1-3-5-10/h1-9,17H,(H,19,20)/b12-8-,17-15? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRPROGIGHZADR-QDKNBVMZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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